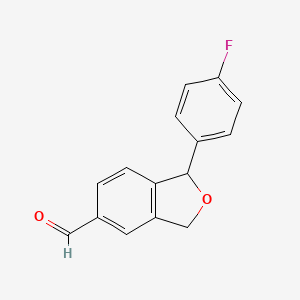
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde
Overview
Description
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a fluorophenyl group attached to the isobenzofuran ring, along with a carbaldehyde functional group
Preparation Methods
The synthesis of 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde typically involves a multi-step process. One common method includes the following steps :
Grignard Reaction: The process begins with a Grignard reaction involving 4-fluorophenyl magnesium halide and a 5-substituted phthalide in an ether solvent. This reaction forms a 4-substituted-2-hydroxymethyl-4’-fluorobenzophenone intermediate.
Ketone Reduction: The intermediate undergoes a ketone reduction to form 4-substituted-2-hydroxymethylphenyl-1-(4-fluorophenyl)methanol.
Cyclization: Finally, a cyclization reaction is carried out to produce the desired this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde can be compared with other similar compounds, such as:
4-Fluoronitrobenzene: Both compounds contain a fluorophenyl group, but 4-fluoronitrobenzene has a nitro group instead of an isobenzofuran ring.
4-Fluoroamphetamine: This compound also contains a fluorophenyl group but differs in its structure and pharmacological properties.
Flunarizine: Although structurally different, flunarizine shares some pharmacological properties with this compound.
Properties
Molecular Formula |
C15H11FO2 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C15H11FO2/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-8,15H,9H2 |
InChI Key |
KZYLEFYMGWMDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=O)C(O1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














